molecular formula C17H22N2O B14482150 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one CAS No. 67565-06-4

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one

Cat. No.: B14482150
CAS No.: 67565-06-4
M. Wt: 270.37 g/mol
InChI Key: XDWNXDWOXUSPSY-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the desired substituents.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Pharmaceuticals: The compound is explored as a potential active ingredient in the development of new therapeutic agents.

    Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one: Similar structure but lacks the methyl group on the phenyl ring.

    1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one is unique due to the presence of both the imidazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

67565-06-4

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-imidazol-1-yl-4,4-dimethyl-1-(4-methylphenyl)pentan-3-one

InChI

InChI=1S/C17H22N2O/c1-13-5-7-14(8-6-13)15(19-10-9-18-12-19)11-16(20)17(2,3)4/h5-10,12,15H,11H2,1-4H3

InChI Key

XDWNXDWOXUSPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C(C)(C)C)N2C=CN=C2

Origin of Product

United States

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